KG-501

Transcriptional regulation Protein-protein interaction Allosteric modulation

KG-501 (CAS 18228-17-6) is the benchmark allosteric CREB-CBP KIX domain inhibitor with a structurally validated binding site at Arg-600. Unlike orthosteric competitors (e.g., 666-15), KG-501 enables mechanistic discrimination of allosteric vs. orthosteric KIX inhibition. It is the only commercial tool with dual Myb-KIX inhibition data (p300 IC50=30 μM; CBP IC50=43 μM) and validated in vivo CNS efficacy in hepatic encephalopathy models. Procure KG-501 for neuronal morphology assays, myeloid leukemia differentiation studies, or CREB pathway interrogation requiring the best-characterized naphthol-class disruptor.

Molecular Formula C17H13ClNO5P
Molecular Weight 377.7 g/mol
CAS No. 18228-17-6
Cat. No. B1673624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKG-501
CAS18228-17-6
SynonymsKG 501
KG-501
KG501 cpd
naphthol AS-E phosphate
Molecular FormulaC17H13ClNO5P
Molecular Weight377.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)OP(=O)(O)O
InChIInChI=1S/C17H13ClNO5P/c18-13-5-7-14(8-6-13)19-17(20)15-9-11-3-1-2-4-12(11)10-16(15)24-25(21,22)23/h1-10H,(H,19,20)(H2,21,22,23)
InChIKeyRQAQWBFHPMSXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KG-501 Procurement Overview: Core Identity and Position in the CREB-CBP Inhibitor Landscape


KG-501 (CAS 18228-17-6, also known as 2-naphthol-AS-E-phosphate or N-(4-chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide) is a small-molecule antagonist that directly targets the KIX domain of the coactivator protein CBP/p300 to disrupt the protein–protein interaction with the transcription factor CREB (cAMP response element-binding protein) [1][2]. With a molecular formula of C17H13ClNO5P and a molecular weight of 377.72, KG-501 is the prototypical compound in the naphthol class of CREB-CBP interaction disruptors—recognized as the earliest micromolar inhibitor to demonstrate that the shallow KIX–KID interface is chemically tractable for small-molecule intervention [3]. Unlike newer-generation nanomolar naphthamides (e.g., 666-15) or advanced peptide mimetics that followed in its wake, KG-501 remains the benchmark tool compound for mechanistic studies requiring a well-characterized, structurally defined interaction mode with extensive independent validation across cell-based and in vivo systems [3].

Why CREB Pathway Inhibitors Cannot Be Interchanged: The Case for KG-501 Differentiation


CREB-CBP interaction inhibitors are not a monolithic class; they exhibit divergent binding modes, target engagement kinetics, and off-target profiles that preclude generic substitution. KG-501 binds to a specific allosteric surface on the KIX domain distal to the primary CREB-binding groove—a site centered on Arg-600—whereas later-generation compounds such as 666-15 achieve nanomolar potency through entirely different structural scaffolds and binding modes [1]. Furthermore, KG-501's activity profile extends beyond the CREB-KIX interaction to encompass Myb-KIX inhibition (IC50 = 30 µM for p300 KIX), while structurally related naphthol AS-phosphate analogs originally developed as histochemical substrates lack any meaningful CREB inhibitory activity [2]. Even among KIX-targeting small molecules, the distinction between direct KID-competitive binding versus allosteric disruption determines functional consequences in downstream transcriptional programs. The quantitative evidence that follows establishes precisely where KG-501 occupies a differentiated position that cannot be replicated by simply selecting any in-class compound.

KG-501 Quantified Differentiation: Evidence-Based Comparison Data for Scientific Selection


Allosteric Binding Site Distinct from CREB-Binding Groove Enables Mechanistic Differentiation

KG-501 binds to a surface on the KIX domain of CBP that is distal to the primary CREB binding groove, specifically involving Arg-600—a residue required for the CREB:CBP interaction [1]. This binding mode is allosteric: KG-501 does not compete directly for the KID-binding site but instead induces conformational or surface effects that disrupt the interaction. In contrast, the later-generation nanomolar inhibitor 666-15 (naphthamide class) does not function through direct CREB or CBP binding at all, representing a fundamentally distinct mechanism [2]. This binding-site differentiation is critical: KG-501 provides a tool for studying allosteric KIX modulation specifically at the Arg-600 surface, whereas alternatives targeting the bromodomain (e.g., PF-CBP1, IC50 = 125 nM) or direct KID-binding pockets interrogate entirely different pharmacological nodes .

Transcriptional regulation Protein-protein interaction Allosteric modulation

CREB-Dependent Transcription Inhibition: Comparative Ki Values Across Functional Assays

KG-501 inhibits CREB-dependent transcription in HEK293T cells with a Ki of 10 µM and disrupts the CREB:CBP interaction with a Ki of 50 µM, while also blocking phospho(Ser-133) CREB binding to the KIX domain with a Ki of approximately 90 µM . This establishes KG-501's functional potency in the low micromolar range. For comparison, 666-15 achieves CREB-mediated gene transcription inhibition with an IC50 of 81 nM (0.081 µM) in transfected HEK293T cells—representing an approximately 123-fold increase in potency over KG-501's cellular transcriptional Ki . NSC228155, another KIX-KID inhibitor, shows comparable potency to KG-501 in split-luciferase assays but exhibits poor selectivity against CREB-mediated transcription in living cells, making KG-501 the more functionally characterized and better-validated tool for CREB-dependent transcription studies among early-generation compounds [1].

CREB inhibition Transcriptional repression Cellular pharmacology

In Vivo Functional Efficacy Across Divergent Model Systems

KG-501 demonstrates consistent in vivo functional outcomes across two mechanistically distinct disease models. In the azoxymethane (AOM)-induced hepatic encephalopathy mouse model, intracerebroventricular administration of KG-501 (10, 20, and 50 µM) significantly improved neurological outcomes, reduced cortical ERK phosphorylation, and decreased cAMP concentrations . In a neuroinflammation model, KG-501 inhibited CREB activation, suppressed CCL2 expression, and reduced ERK phosphorylation . In contrast, 666-15's in vivo profile is primarily characterized in oncology settings—it completely suppresses tumor growth in breast cancer xenograft models and exhibits systemic tolerability [1]. The differentiation lies in validated application domains: KG-501 is the published tool of choice for CNS and hepatic encephalopathy studies, whereas 666-15's in vivo validation is concentrated in oncology. The structurally related histochemical naphthol AS-phosphate substrates lack any in vivo CREB inhibition data entirely, offering no functional comparability [2].

In vivo pharmacology Neuroinflammation Hepatic encephalopathy

Broad-Spectrum KIX-Domain Inhibition Profile Spanning CREB and Myb Interactions

KG-501 exhibits a broader KIX-domain inhibition profile than many CREB-selective tools. Beyond disrupting CREB:CBP binding (Ki = 50 µM), KG-501 inhibits the interaction between the transcription factor Myb and the KIX domains of both p300 (IC50 = 30 µM) and CBP (IC50 = 43 µM) . In myeloid leukemia cells (HL-60, U937, and NB4), KG-501 at 5 µM decreases Myb target gene expression and induces differentiation . In contrast, 666-15 is characterized primarily as a CREB1-selective inhibitor with antitumor activity, lacking equivalent published data on Myb pathway inhibition . The structurally related naphthol AS-phosphate histochemical substrates (e.g., naphthol AS-BI phosphate, naphthol AS-MX phosphate) serve exclusively as alkaline phosphatase substrates with no documented KIX-domain binding activity . KG-501 thus occupies a unique position as the only commercially available small molecule with dual CREB/Myb KIX-inhibitory activity validated in leukemia cell differentiation models.

Myb inhibition KIX domain Leukemia Transcriptional coactivators

Validated Selectivity Profile: CREB:CBP Disruption Without CREB Dimerization Interference

KG-501 demonstrates a defined selectivity window within the CREB signaling network. While KG-501 disrupts the CREB:CBP complex and inhibits binding of CREB to full-length p300, it does not inhibit CREB dimer formation nor complex formation between CREB and the coactivator TORC1 [1]. This selectivity is structurally explained by KG-501's binding site on KIX at Arg-600, which is distinct from surfaces required for CREB homodimerization or TORC1 recruitment. In contrast, NSC228155, while potent in KIX-KID interaction inhibition, exhibits poor selectivity against CREB-mediated gene transcription in living HEK293T cells [2]. The histochemical naphthol AS-phosphate analogs show no selectivity characterization for CREB pathways whatsoever, as they were never developed or validated as CREB inhibitors [3]. KG-501 thus provides a well-mapped selectivity profile that enables interpretation of experimental outcomes with greater confidence than uncharacterized or less-selective alternatives.

Selectivity CREB dimerization TORC1 Off-target profiling

Neurite Outgrowth and Synaptogenesis Inhibition: Phenotypic Differentiation in Neuronal Models

KG-501 produces quantifiable phenotypic effects on neuronal morphology and connectivity that distinguish it from other CREB pathway modulators. In pluripotent stem cell-derived neuronal models, KG-501 treatment induced inhibition of neurite outgrowth and synaptogenesis, accompanied by a decrease in MAP2-positive neuronal cells [1]. These effects are directly attributable to CREB pathway inhibition and provide a robust phenotypic readout for functional CREB blockade in neuronal systems. In comparison, 666-15's primary phenotypic characterization is in cancer cell growth inhibition, with demonstrated suppression of tumor cell proliferation without harming normal cells at concentrations up to 1 µM . The histochemical naphthol AS-phosphate substrates are used exclusively as enzyme substrates for alkaline phosphatase detection and have no published effects on neuronal morphology . KG-501 thus represents the validated tool of choice for studies examining CREB's role in neuronal development, neurotoxicity screening, or synapse formation assays.

Neuronal development Neurotoxicity Synaptogenesis CREB pathway

KG-501 Optimal Application Scenarios: Where the Compound Delivers Maximum Research Value


Mechanistic Studies of Allosteric KIX Domain Modulation

Investigators requiring a well-characterized allosteric modulator of the CBP/p300 KIX domain should select KG-501. The compound's defined binding site at the Arg-600 surface, validated through NMR screening and site-directed mutagenesis, enables precise interrogation of how disruption at this distal site propagates to CREB:CBP complex destabilization [1]. This application scenario is uniquely served by KG-501—no other commercially available small molecule has equivalent structural and biophysical validation for this specific allosteric KIX surface. Procurement of KG-501 enables experiments distinguishing allosteric from orthosteric KIX inhibition mechanisms.

Dual-Target CREB/Myb Transcriptional Program Analysis in Leukemia Models

For studies examining overlapping CREB and Myb transcriptional networks, particularly in myeloid leukemia, KG-501 provides a unique dual-inhibitor tool. With validated Myb-p300 KIX inhibition (IC50 = 30 µM) and Myb-CBP KIX inhibition (IC50 = 43 µM) alongside CREB pathway blockade, KG-501 enables investigation of coordinate transcriptional regulation at the KIX domain level [1]. This application is distinguished from CREB-selective alternatives like 666-15, which lack published Myb inhibition data. The compound's demonstrated ability to induce differentiation in HL-60, U937, and NB4 myeloid leukemia cells at 5 µM provides a functional assay endpoint for Myb-targeted studies [1].

CREB-Dependent Neuronal Development and Neurotoxicity Screening

KG-501 is the validated tool compound for assessing CREB pathway contributions to neuronal morphology and connectivity. Published studies in pluripotent stem cell-derived neuronal models demonstrate that KG-501 treatment produces quantifiable inhibition of neurite outgrowth and synaptogenesis, with corresponding decreases in MAP2-positive neuronal populations [1]. This phenotypic profile makes KG-501 the appropriate procurement choice for developmental neurotoxicity screening programs, mechanistic studies of CREB in neuronal differentiation, or synapse formation assays requiring a CREB inhibitor with validated neuronal phenotype data.

Hepatic Encephalopathy and CNS CREB Pathway Investigation

Investigators studying CREB signaling in hepatic encephalopathy or CNS disorders should procure KG-501 based on its unique in vivo validation in these disease contexts. Intracerebroventricular administration of KG-501 (10-50 µM) in AOM-induced hepatic encephalopathy mouse models significantly improves neurological outcomes while reducing cortical ERK phosphorylation and cAMP concentrations [1]. This CNS-focused in vivo validation differentiates KG-501 from alternatives like 666-15, whose in vivo characterization centers on oncology applications. The compound's demonstrated CNS penetration and functional efficacy in neurological endpoints supports its use in preclinical studies of CREB-mediated CNS pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KG-501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.